![molecular formula C13H17N3O4S B2365895 N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-07-4](/img/structure/B2365895.png)

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is a key component of several bioactive molecules and drugs.

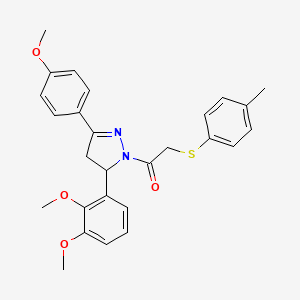

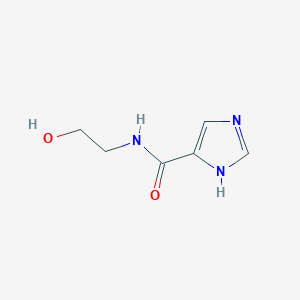

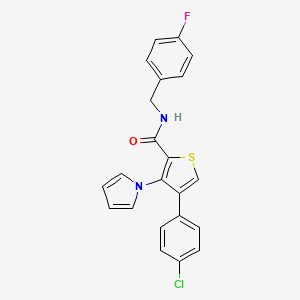

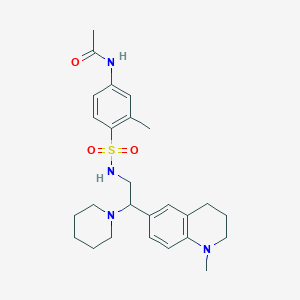

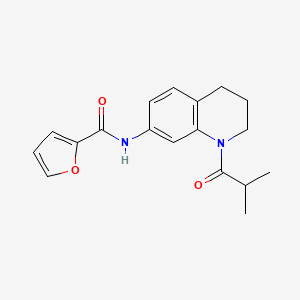

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various substituents attached to the ring, including a methoxypropan-2-yl group and a carboxamide group .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, depending on the substituents present. They can undergo reactions such as alkylation, acylation, and various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrimidines are generally soluble in water and have a weaker base strength compared to pyridine .Scientific Research Applications

Synthesis and Pharmacological Applications

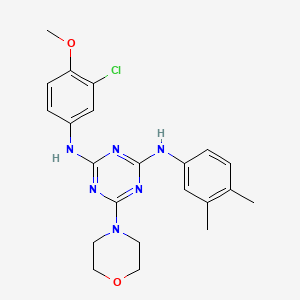

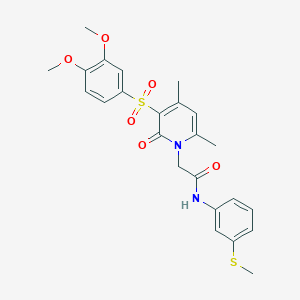

Pyrimidine and thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, functionalized amino acid derivatives exhibited in vitro cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Kumar et al., 2009).

Antiviral and Antimicrobial Activity

Research on non-nucleoside analogs of toyocamycin and sangivamycin indicated the importance of specific substituents for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), demonstrating the potential of pyrimidine derivatives in antiviral drug development (Renau et al., 1996). Moreover, certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed antifungal effects against important types of fungi, further showcasing the antimicrobial potential of these compounds (Jafar et al., 2017).

Material Science and Organic Synthesis

In addition to pharmacological applications, pyrimidine and thieno[2,3-d]pyrimidine derivatives are valuable in organic synthesis and material science. For example, carboxamide oximes served as precursors for the synthesis of pyrimidine N-oxides, illustrating their utility in the synthesis of complex organic compounds (Mlakar et al., 1998).

Mechanism of Action

Target of Action

The compound N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt the progression of the cell cycle, which can be particularly useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the active site of CDK2, preventing the kinase from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are currently under investigation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating a variety of substrates that are necessary for the progression of the cell cycle . By inhibiting CDK2, the compound prevents these phosphorylation events, halting the cell cycle in the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for their growth and survival .

Pharmacokinetics

The ADME properties of the compound and their impact on its bioavailability are currently under investigation. It is known that the compound is able to inhibit cdk2 effectively, suggesting that it has sufficient bioavailability to reach its target in vivo .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing, which can lead to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and survival . Therefore, the compound has potential as a therapeutic agent for the treatment of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other proteins or small molecules in the cellular environment could potentially interfere with the compound’s ability to bind to CDK2 . Additionally, the compound’s stability could be affected by factors such as pH and temperature .

Future Directions

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-7(6-20-4)14-10(17)9-5-8-11(18)15(2)13(19)16(3)12(8)21-9/h5,7H,6H2,1-4H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTSWILIGATHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1=CC2=C(S1)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)